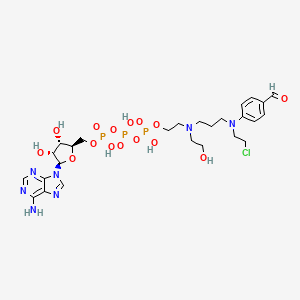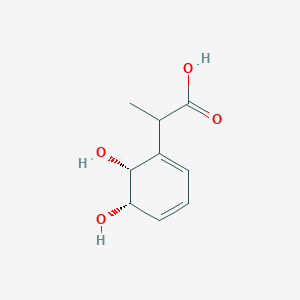
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol is an organic hydroxy compound and a cyclohexadienediol.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis:
- Henrici-Olivé and Olivé (1972) discussed a catalytic system using CoCl2 that shows high selectivity for the production of cis-1,4-hexadiene from butadiene and ethylene, underlining its significance in chemical synthesis (Henrici-Olivé & Olivé, 1972).
- Kabir et al. (2010) highlighted the use of cis-1,2-Cyclohexanediol as an effective ligand in a Cu-catalytic system, enhancing the synthesis of various sulfides, which are important in biological applications (Kabir et al., 2010).
Molecular Recognition and Interaction:
- Kikuchi et al. (1991) explored the molecular recognition aspects of cyclohexanediols, including cis-1,2-Cyclohexanediol, in hydrogen-bonded complexes, which is crucial for understanding molecular interactions (Kikuchi et al., 1991).
Polymerization and Material Science:
- Kim et al. (2000) studied the cyclopolymerization of 1,5-hexadiene, emphasizing the role of different catalysts in affecting the properties and microstructure of the resultant polymers (Kim et al., 2000).
- Lal and Hanlon (1979) investigated the homopolymerization of cis-1,4-hexadiene, exploring the unique properties of the resulting polymers for potential applications in rubber and materials science (Lal & Hanlon, 1979).
Environmental Applications:
- Wubbolts and Timmis (1990) described the biotransformation of substituted benzoates into cis-diols using bacterial recombinants, a process important for environmental biodegradation (Wubbolts & Timmis, 1990).
Propriétés
Nom du produit |
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]propanoic acid |
InChI |
InChI=1S/C9H12O4/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5,7-8,10-11H,1H3,(H,12,13)/t5?,7-,8+/m0/s1 |
Clé InChI |
VVVNXNZZTJUXDV-AKHXFSBVSA-N |
SMILES isomérique |
CC(C1=CC=C[C@@H]([C@@H]1O)O)C(=O)O |
SMILES canonique |
CC(C1=CC=CC(C1O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)
![2,2,6,6-Tetramethyl-1-azabicyclo[2.2.2]octane](/img/structure/B1203876.png)
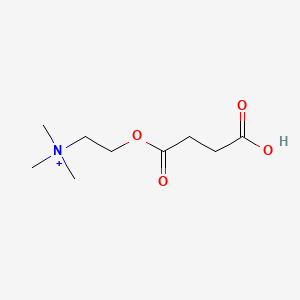
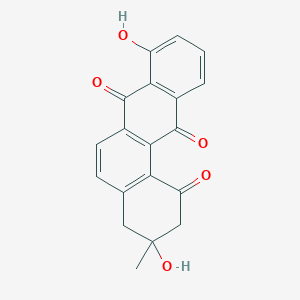
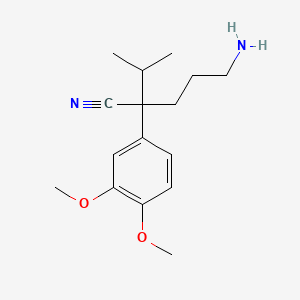
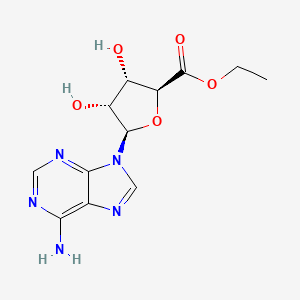
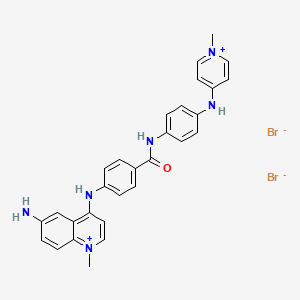
![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)
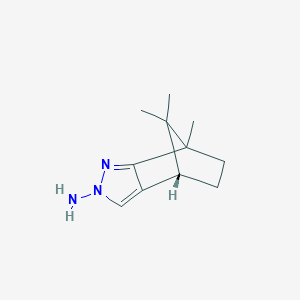
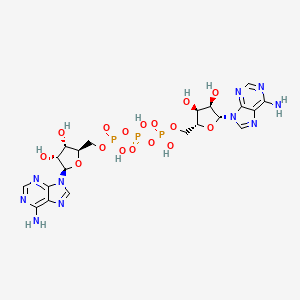
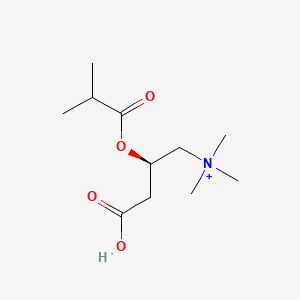
![N,N,N-Trimethyl-4-[N-(4-chlorophenyl)aminocarbonyloxy]-2-butyn-1-aminium](/img/structure/B1203891.png)
